molecular formula C16H19N3O2S B5858040 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide

Katalognummer B5858040
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: FOFDKEBONZQCES-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)acrylamide, commonly known as TBA-354, is a small molecule compound that has been studied for its potential use as an anti-cancer agent. This compound has shown promise in preclinical studies and has been the subject of several scientific research studies.

Wirkmechanismus

The mechanism of action of TBA-354 is not fully understood, but it is thought to work by inhibiting the activity of a protein called tubulin. Tubulin is involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin, TBA-354 can disrupt cell division and induce cell death in cancer cells.
Biochemical and Physiological Effects:
TBA-354 has been shown to have several biochemical and physiological effects. In preclinical studies, TBA-354 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TBA-354 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TBA-354 is that it has shown activity against a range of cancer cell lines, making it a potentially useful anti-cancer agent. Additionally, TBA-354 has been shown to be effective in inhibiting tumor growth in animal models. However, one limitation of TBA-354 is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in clinical trials.

Zukünftige Richtungen

There are several future directions for research on TBA-354. One area of research is to better understand its mechanism of action, which could lead to the development of more effective anti-cancer agents. Additionally, further preclinical studies are needed to determine the safety and efficacy of TBA-354 in animal models. Finally, clinical trials are needed to determine the safety and efficacy of TBA-354 in humans.

Synthesemethoden

The synthesis of TBA-354 involves a multi-step process that includes the reaction of tert-butylhydrazine with 2-bromoacetic acid to form tert-butylhydrazine hydrobromide. This compound is then reacted with thiosemicarbazide to form 5-tert-butyl-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 4-methoxyphenylacrylic acid to form TBA-354.

Wissenschaftliche Forschungsanwendungen

TBA-354 has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, TBA-354 has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, TBA-354 has been shown to be effective in inhibiting tumor growth in animal models.

Eigenschaften

IUPAC Name

(E)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-7-11-5-8-12(21-4)9-6-11/h5-10H,1-4H3,(H,17,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDKEBONZQCES-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.